molecular formula C4H9N3O2 B1402091 (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide CAS No. 1393733-32-8

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide

Cat. No.: B1402091
CAS No.: 1393733-32-8
M. Wt: 131.13 g/mol
InChI Key: HXDWEGSYTNRECG-UHFFFAOYSA-N
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Description

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes an amino group, a hydroxyimino group, and a dimethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide typically involves the reaction of dimethylacetamide with hydroxylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the hydroxyimino group. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, alkoxides, and amines are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, hydroxylamines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can act as a nucleophile or electrophile in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethanenitrile
  • (2Z)-3-(3,4-dimethoxyphenyl)-2-(hydroxyimino)-N,3-dimethylbutanamide
  • (2Z)-(hydroxyimino)(phenyl)acetonitrile

Uniqueness

Compared to similar compounds, (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2Z)-2-amino-2-hydroxyimino-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-7(2)4(8)3(5)6-9/h9H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDWEGSYTNRECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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